molecular formula C8H15N2O5P B8777197 Ethyl 2-diazo-2-diethoxyphosphoryl-acetate

Ethyl 2-diazo-2-diethoxyphosphoryl-acetate

Cat. No.: B8777197
M. Wt: 250.19 g/mol
InChI Key: UNSBFCQQGGWONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-diazo-2-diethoxyphosphoryl-acetate is a diazo compound and a reagent in organic chemistry. It is known for its role as a carbene precursor, which makes it valuable in various chemical reactions, particularly in the synthesis of cyclopropanes. This compound is characterized by its yellow oil appearance and has a chemical formula of C₆H₁₀N₂O₄P.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-diazo-2-diethoxyphosphoryl-acetate can be synthesized through the reaction of the ethyl ester of glycine with sodium nitrite and sodium acetate in water. The reaction conditions typically involve maintaining a controlled temperature to ensure the stability of the diazo compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with stringent safety protocols due to the hazardous nature of diazo compounds. Procedures for safe industrial handling have been published to mitigate risks associated with its production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-diazo-2-diethoxyphosphoryl-acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can lead to the formation of simpler compounds.

    Substitution: The diazo group can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

  • Sodium nitrite
  • Sodium acetate
  • Various oxidizing and reducing agents

The reaction conditions often involve controlled temperatures and inert atmospheres to prevent decomposition.

Major Products Formed

The major products formed from reactions involving this compound include cyclopropanes, which are synthesized through cyclopropanation reactions with alkenes.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-diazo-2-diethoxyphosphoryl-acetate is used as a reagent for the synthesis of various organic compounds. Its role as a carbene precursor makes it valuable in the formation of cyclopropanes and other complex molecules.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form reactive intermediates allows researchers to investigate biochemical pathways.

Medicine

In medicine, this compound is used in the synthesis of pharmaceutical compounds. It serves as a precursor to drugs such as trovafloxacin, an antibiotic.

Industry

In industrial applications, the compound is used in the production of fine chemicals and agrochemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism by which Ethyl 2-diazo-2-diethoxyphosphoryl-acetate exerts its effects involves the generation of carbenes. These highly reactive intermediates can insert into C-H and C-C bonds, leading to the formation of new chemical structures. The molecular targets and pathways involved include various organic substrates that undergo transformation through carbene insertion.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl diazoacetate
  • Methyl diazoacetate
  • Phenyl diazoacetate

Uniqueness

Ethyl 2-diazo-2-diethoxyphosphoryl-acetate is unique due to the presence of the diethoxyphosphinyl group, which imparts distinct reactivity and stability compared to other diazo compounds. This makes it particularly useful in specific synthetic applications where other diazo compounds may not be as effective.

Properties

Molecular Formula

C8H15N2O5P

Molecular Weight

250.19 g/mol

IUPAC Name

ethyl 2-diazo-2-diethoxyphosphorylacetate

InChI

InChI=1S/C8H15N2O5P/c1-4-13-8(11)7(10-9)16(12,14-5-2)15-6-3/h4-6H2,1-3H3

InChI Key

UNSBFCQQGGWONQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])P(=O)(OCC)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of potassium t-butoxide (4.42 g, 39.4 mmol) in toluene (200 ml) was stirred at 0° under Ar for 10 minutes. A solution of ethyl diethoxyphosphoryl acetate (6.53 ml, 32.9 mmol) in toluene (20 ml) was added in 20 minutes keeping the temperature below 5°. Another solution of 2-naphthalenesulfonyl azide (7.67 g, 32.9 mmol) was added dropwise below 5°, and the reaction mixture was warmed to RT and stirred overnight. The resulting suspension was filtered and the filtrate washed with toluene. The pooled organic phase was concentrated and the brown oily residue distilled producing pure title compound (6.12 g, 24.5 mmol, yield 74.3%) as a yellow oil, b.p.=70-73°/0.02 mmHg.
Quantity
4.42 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.53 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
7.67 g
Type
reactant
Reaction Step Three
Yield
74.3%

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